N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide
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Overview
Description
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is a complex organic compound that features a benzimidazole moiety linked to a quinolinecarboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole moiety, followed by its attachment to the quinolinecarboxamide structure through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents.
Scientific Research Applications
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored as a potential therapeutic agent for various diseases, owing to its unique structural features.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole and quinoline moieties are known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-2-hydroxy-N-phenylbenzamide: This compound shares structural similarities with N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide, particularly in the benzimidazole moiety.
Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate: This compound features a quinoline moiety similar to the target compound.
Uniqueness
This compound is unique due to its specific combination of benzimidazole and quinolinecarboxamide structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H18N4O2 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-methyl-2-oxoquinoline-4-carboxamide |
InChI |
InChI=1S/C20H18N4O2/c1-24-17-9-5-2-6-13(17)14(12-19(24)25)20(26)21-11-10-18-22-15-7-3-4-8-16(15)23-18/h2-9,12H,10-11H2,1H3,(H,21,26)(H,22,23) |
InChI Key |
GWTRXAZCPRGIGT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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